Cas no 81213-52-7 ((1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate)

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate structure
81213-52-7 structure
Produktname:(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate
CAS-Nr.:81213-52-7
MF:C10H18NO3S2
MW:264.384820461273
CID:724000

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1H-Pyrrol-1-yloxy,2,5-dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-
    • (1-Oxyl-2,2,5,5-tetramethyl-?3-pyrroline-3-methyl) Methanethiosulfonate
    • (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate
    • MTSL (S-(2,2,5,5-TETRAMETHYL-2,5-DIHYDRO-1H-PYRROL-3YL)METHYL METHANESULFONOTHIOATE
    • MTSSL
    • MTSL
    • Mts-SL
    • Otmpmms
    • Otpm-mts
    • Pmmts label
    • MTS
    • MTS (spin label)
    • 2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1H-pyrrol-1-yloxy (ACI)
    • (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl)methanethiosulfonate
    • (1-Oxyl-2,2,5,5-tetramethyl--pyrroline-3-methyl) Methanethiosulfonate
    • 2,5-dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1H-Pyrrol-1-yloxy
    • (1-Oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl)methanethiosulfonate
    • 1-λ1-oxidanyl-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrole
    • MDL: MFCD00797622
    • Inchi: 1S/C10H18NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6H,7H2,1-5H3
    • InChI-Schlüssel: BLSCGBLQCTWVPO-UHFFFAOYSA-N
    • Lächelt: C1(CSS(=O)(=O)C)=CC(C)(C)N([O])C1(C)C |^1:12|

Berechnete Eigenschaften

  • Genaue Masse: 264.07300
  • Monoisotopenmasse: 264.073
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 404
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 72.1A^2

Experimentelle Eigenschaften

  • Schmelzpunkt: 107-108°C
  • Löslichkeit: DMF:30mg/mL; DMSO:30mg/mL; DMSO:PBS (pH 7.2) (1:3):0.25 mg/ml;乙醇:15mg/mL
  • Stabilität/Haltbarkeit: Light Sensitive
  • PSA: 71.06000
  • LogP: 2.84260

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate Sicherheitsinformationen

  • Sicherheitshinweise: 24/25
  • Lagerzustand:Amber Vial, -20°C Freezer, Under Inert Atmosphere

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate Zolldaten

  • HS-CODE:29339900

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1179072-10mg
MTSSL
81213-52-7 97%
10mg
¥2461.00 2024-07-28
TRC
O875000-50mg
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate
81213-52-7
50mg
$ 351.00 2023-09-06
TRC
O875000-10mg
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate
81213-52-7
10mg
$ 87.00 2023-09-06
A2B Chem LLC
AE00244-10mg
MTSL
81213-52-7 ≥95%
10mg
$70.00 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-479009-25mg
(1-Oxyl-2,2,5,5-tetramethyl-ξ3-pyrroline-3-methyl) Methanethiosulfonate-d12,
81213-52-7
25mg
¥18050.00 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1179072-50mg
MTSSL
81213-52-7 97%
50mg
¥7404.00 2024-07-28
Hello Bio
HB3984-50mg
MTSSL
81213-52-7 >98%
50mg
£276 2023-05-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M912720-25mg
MTSSL
81213-52-7 98%
25mg
¥4,338.00 2022-01-13
eNovation Chemicals LLC
Y1266510-50mg
MTSL
81213-52-7 98%
50mg
$1170 2022-11-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M912720-1mg
MTSSL
81213-52-7 98%
1mg
¥485.00 2022-01-13

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Disodium sulfide
2.1 Reagents: Lithium bromide Solvents: Acetone
2.2 Solvents: Ethanol
Referenz
Sodium thiomethanesulfonate
Sasaki, Kaname, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Benzopentathiepin Solvents: Methanol ,  Chloroform ;  5 min, rt
2.1 Reagents: Lithium bromide Solvents: Acetone
2.2 Solvents: Ethanol
Referenz
Sodium thiomethanesulfonate
Sasaki, Kaname, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  3 h, rt
2.1 Reagents: Lithium bromide Solvents: Acetone ;  3 h, reflux
3.1 Solvents: Ethanol ;  4 h, reflux
Referenz
Membrane charge dependent states of the β-amyloid fragment Aβ (16-35) with differently charged micelle aggregates
Grimaldi, Manuela; et al, Biochimica et Biophysica Acta, 2010, 1798(3), 660-671

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Benzene
1.2 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: Triethylamine Solvents: Dichloromethane
3.1 Reagents: Lithium bromide Solvents: Acetone
3.2 Solvents: Ethanol
Referenz
Structure of Spin-Labeled Methylmethanethiolsulfonate in Solution and Bound to TEM-1 β-Lactamase Determined by Electron Nuclear Double Resonance Spectroscopy
Mustafi, Devkumar; et al, Biochemistry, 2002, 41(3), 797-808

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Reagents: Lithium bromide Solvents: Acetone
2.2 Solvents: Ethanol
Referenz
Structure of Spin-Labeled Methylmethanethiolsulfonate in Solution and Bound to TEM-1 β-Lactamase Determined by Electron Nuclear Double Resonance Spectroscopy
Mustafi, Devkumar; et al, Biochemistry, 2002, 41(3), 797-808

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Lithium bromide Solvents: Acetone
1.2 Solvents: Ethanol
Referenz
Sodium thiomethanesulfonate
Sasaki, Kaname, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Ethanol ;  4 h, reflux
Referenz
Membrane charge dependent states of the β-amyloid fragment Aβ (16-35) with differently charged micelle aggregates
Grimaldi, Manuela; et al, Biochimica et Biophysica Acta, 2010, 1798(3), 660-671

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Lithium bromide Solvents: Acetone
1.2 Solvents: Ethanol
Referenz
Sodium Thiomethanesulfonate
Sasaki, Kaname, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  -78 °C; -78 °C → rt; 1 h, rt
1.2 Reagents: Sodium iodide Solvents: Acetone ;  24 h, reflux
2.1 Solvents: Dimethyl sulfoxide ;  30 min, 70 °C
Referenz
Motion of Spin-Labeled Side Chains in T4 Lysozyme: Effect of Side Chain Structure
Mchaourab, Hassane S.; et al, Biochemistry, 1999, 38(10), 2947-2955

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  3 h, rt
3.1 Reagents: Lithium bromide Solvents: Acetone ;  3 h, reflux
4.1 Solvents: Ethanol ;  4 h, reflux
Referenz
Membrane charge dependent states of the β-amyloid fragment Aβ (16-35) with differently charged micelle aggregates
Grimaldi, Manuela; et al, Biochimica et Biophysica Acta, 2010, 1798(3), 660-671

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Lithium bromide Solvents: Acetone
1.2 Solvents: Ethanol
Referenz
Structure of Spin-Labeled Methylmethanethiolsulfonate in Solution and Bound to TEM-1 β-Lactamase Determined by Electron Nuclear Double Resonance Spectroscopy
Mustafi, Devkumar; et al, Biochemistry, 2002, 41(3), 797-808

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide ;  30 min, 70 °C
Referenz
Motion of Spin-Labeled Side Chains in T4 Lysozyme: Effect of Side Chain Structure
Mchaourab, Hassane S.; et al, Biochemistry, 1999, 38(10), 2947-2955

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Lithium bromide Solvents: Acetone ;  3 h, reflux
2.1 Solvents: Ethanol ;  4 h, reflux
Referenz
Membrane charge dependent states of the β-amyloid fragment Aβ (16-35) with differently charged micelle aggregates
Grimaldi, Manuela; et al, Biochimica et Biophysica Acta, 2010, 1798(3), 660-671

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate Raw materials

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate Preparation Products

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate Verwandte Literatur

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:81213-52-7)(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate
A1241799
Reinheit:99%
Menge:50mg
Preis ($):769